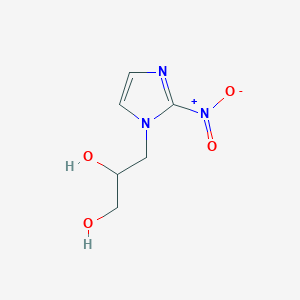

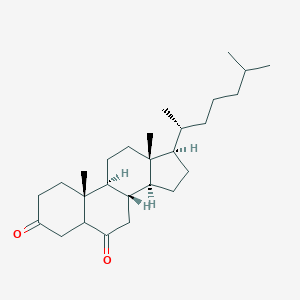

5beta-Estr-1-en-3-one, 17beta-hydroxy-, acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

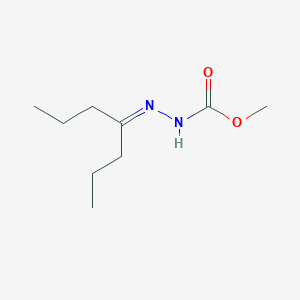

5beta-Estr-1-en-3-one, 17beta-hydroxy-, acetate, commonly known as 17β-Estradiol acetate, is a synthetic form of the female hormone estrogen. It is widely used in scientific research due to its ability to bind to estrogen receptors and modulate gene expression.

Wirkmechanismus

17β-Estradiol acetate exerts its effects by binding to estrogen receptors, which are present in various tissues throughout the body. Once bound to the receptor, 17β-Estradiol acetate modulates gene expression, leading to changes in cellular function. The effects of 17β-Estradiol acetate are mediated by two types of estrogen receptors, ERα and ERβ, which have different tissue distributions and functions.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of 17β-Estradiol acetate are diverse and depend on the tissue and cell type. In general, 17β-Estradiol acetate promotes cell proliferation and survival in estrogen-responsive tissues such as the breast, uterus, and ovary. It also has beneficial effects on bone metabolism and cardiovascular health. However, the effects of 17β-Estradiol acetate can be detrimental in certain contexts, such as promoting the growth of estrogen-dependent tumors.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 17β-Estradiol acetate in lab experiments is its ability to selectively activate estrogen receptors, allowing researchers to investigate the specific effects of estrogen on cellular processes. However, 17β-Estradiol acetate has limitations as well. It is a synthetic compound and may not accurately reflect the effects of endogenous estrogen. Additionally, the effects of 17β-Estradiol acetate can be influenced by factors such as dose, duration of exposure, and the presence of other hormones.

Zukünftige Richtungen

There are several future directions for research on 17β-Estradiol acetate. One area of interest is its potential as a therapeutic agent for conditions such as osteoporosis and cardiovascular disease. Another area of research is the development of more selective estrogen receptor modulators that can target specific tissues and avoid the side effects associated with estrogen therapy. Additionally, there is a need for further investigation into the effects of 17β-Estradiol acetate on cancer development and progression.

Conclusion:

In conclusion, 17β-Estradiol acetate is a synthetic form of estrogen that is widely used in scientific research. Its ability to selectively activate estrogen receptors makes it a valuable tool for investigating the effects of estrogen on cellular processes. While 17β-Estradiol acetate has both advantages and limitations for lab experiments, it remains an important compound for further research into the role of estrogen in health and disease.

Synthesemethoden

17β-Estradiol acetate can be synthesized from estrone or estradiol by acetylation of the hydroxyl group at the 17β-position. The synthesis process involves the use of acetic anhydride and a catalyst such as pyridine or sulfuric acid. The resulting product is a white crystalline powder with a melting point of 150-153°C.

Wissenschaftliche Forschungsanwendungen

17β-Estradiol acetate is widely used in scientific research as a tool to study the effects of estrogen on various biological processes. It is commonly used in cell culture experiments to investigate the role of estrogen in cell proliferation, differentiation, and apoptosis. In animal studies, 17β-Estradiol acetate is used to investigate the effects of estrogen on reproductive physiology, bone metabolism, and cardiovascular health.

Eigenschaften

CAS-Nummer |

15019-22-4 |

|---|---|

Produktname |

5beta-Estr-1-en-3-one, 17beta-hydroxy-, acetate |

Molekularformel |

C20H28O3 |

Molekulargewicht |

316.4 g/mol |

IUPAC-Name |

[(5R,8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-5,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-4H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C20H28O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4,6,13,15-19H,3,5,7-11H2,1-2H3/t13-,15+,16-,17-,18+,19+,20+/m1/s1 |

InChI-Schlüssel |

YKUCUACTZARKBX-UIUSIFNCSA-N |

Isomerische SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@H]3C=CC(=O)C4)C |

SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4C3C=CC(=O)C4)C |

Kanonische SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4C3C=CC(=O)C4)C |

Synonyme |

17β-Acetoxy-5β-estr-1-en-3-one |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.